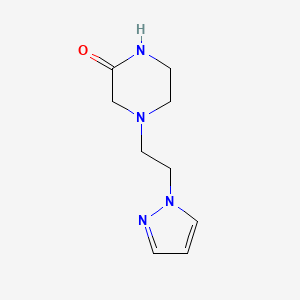

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” is a heterocyclic compound. It has an empirical formula of C10H17N3 . The molecule comprises a piperazine ring attached to a pyrazole ring via an ethyl bridge .

Molecular Structure Analysis

The molecular structure of “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” is characterized by a piperazine ring attached to a pyrazole ring via an ethyl bridge . The molecule has a molecular weight of 179.26 .Physical And Chemical Properties Analysis

The compound “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” is a solid . Its SMILES string is C1CC (CCN1)CCn2cccn2 . The InChI key is PMCPBDFLUJGCTN-UHFFFAOYSA-N .Scientific Research Applications

σ1 Receptor Antagonism for Pain Management A new series of pyrazoles, including derivatives similar to 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one, was developed, leading to the identification of a clinical candidate for the treatment of pain due to its σ1 receptor antagonistic properties. This compound displayed outstanding aqueous solubility, high metabolic stability across species, and exhibited antinociceptive properties in mouse models of pain (Díaz et al., 2020).

Catalysis in Synthesis of Pharmaceutically Relevant Compounds Piperazine, a core structure in related compounds, has been employed as an effective catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting its utility in facilitating reactions for creating a variety of pharmacologically interesting molecules. This process features simple procedures and high yields, emphasizing the versatility of piperazine-based compounds in medicinal chemistry (Yousefi, Goli-Jolodar, & Shirini, 2018).

G Protein-Biased Dopaminergics Discovery Research incorporating pyrazolo[1,5-a]pyridine structures related to 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are significant for their G protein-biased activation, offering a novel therapeutic approach for conditions like schizophrenia (Möller et al., 2017).

Inhibition of Mycobacterium Tuberculosis Compounds structurally related to 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one have been evaluated for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, presenting a potential avenue for developing new antitubercular agents. These derivatives have demonstrated significant activity in vitro, offering insights into the design of novel therapeutics against tuberculosis (Reddy et al., 2014).

Antibacterial and Biofilm Inhibition Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. Such compounds underscore the therapeutic potential of piperazine derivatives in addressing bacterial infections and biofilm-related problems (Mekky & Sanad, 2020).

Future Directions

The future directions for “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , suggesting potential future directions for this compound.

properties

IUPAC Name |

4-(2-pyrazol-1-ylethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHPYNYHWMRFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)